molecular formula C7H8O5S B12985162 2-Hydroxy-4-methylphenyl hydrogen sulfate CAS No. 2349374-79-2

2-Hydroxy-4-methylphenyl hydrogen sulfate

Cat. No.: B12985162
CAS No.: 2349374-79-2
M. Wt: 204.20 g/mol
InChI Key: NCOMUGOPQPRVSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylphenyl hydrogen sulfate typically involves the sulfation of 2-hydroxy-4-methylphenol. One common method is the reaction of 2-hydroxy-4-methylphenol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylphenyl hydrogen sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will regenerate the parent phenol .

Scientific Research Applications

2-Hydroxy-4-methylphenyl hydrogen sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylphenyl hydrogen sulfate involves its interaction with biological molecules through sulfation. Sulfation can alter the solubility, reactivity, and biological activity of molecules. The compound may target specific enzymes or receptors involved in sulfate metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methylphenyl hydrogen sulfate is unique due to its sulfate ester group, which imparts distinct chemical and biological properties. This makes it valuable for studying sulfation processes and for applications where sulfate esters are required .

Properties

CAS No.

2349374-79-2

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl) hydrogen sulfate

InChI

InChI=1S/C7H8O5S/c1-5-2-3-7(6(8)4-5)12-13(9,10)11/h2-4,8H,1H3,(H,9,10,11)

InChI Key

NCOMUGOPQPRVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)O)O

Origin of Product

United States

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